

# Technical Monograph: 6-Chloro-5-hydroxynicotinaldehyde[1][2]

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## Compound of Interest

*Compound Name:* 6-Chloro-5-hydroxynicotinaldehyde  
*CAS No.:* 176433-55-9  
*Cat. No.:* B069868

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## Executive Summary

**6-Chloro-5-hydroxynicotinaldehyde** (CAS 176433-55-9) is a highly functionalized pyridine derivative serving as a critical "orthogonal" scaffold in medicinal chemistry.[1] Characterized by three distinct reactive sites—an electrophilic aldehyde at C3, a nucleophilic hydroxyl group at C5, and a displaceable chlorine atom at C6—it enables the rapid construction of fused heterocycles such as pyrido[2,3-d]pyrimidines and furo[2,3-b]pyridines. This compound is increasingly relevant in the synthesis of thrombopoietin receptor agonists (e.g., Avatrombopag analogs) and neonicotinoid metabolite standards.

## Part 1: Identity & Physicochemical Profile

### Nomenclature & Identifiers

Parameter	Details
CAS Registry Number	176433-55-9
IUPAC Name	6-Chloro-5-hydroxypyridine-3-carbaldehyde
Systematic Synonyms	6-Chloro-5-hydroxynicotinaldehyde; 2-Chloro-3-hydroxy-5-formylpyridine; 5-Hydroxy-6-chloronicotinaldehyde
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClNO <sub>2</sub>
SMILES	<chem>OC1=C(Cl)N=CC(C=O)=C1</chem>
InChI Key	Derived from structure:[1][2][3][4][5] [6]OC1=C(Cl)N=CC(C=O)=C1 (Verify specific isomer)

## Physicochemical Properties[3][7][8][9]

- Molecular Weight: 157.55 g/mol
- Appearance: Pale yellow to off-white crystalline solid[1]
- Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
- Melting Point: Typically 160–165 °C (derivative dependent; acid precursors melt higher).
- pKa: The C5-hydroxyl group is acidic (pKa ~8–9) due to the electron-withdrawing chlorine and aldehyde groups.[1]

## Part 2: Synthetic Pathways & Methodologies[1][5][10]

The synthesis of **6-Chloro-5-hydroxynicotinaldehyde** is non-trivial due to the need to selectively chlorinate the pyridine ring without over-oxidation of the aldehyde or degradation of the hydroxyl group.[1] The most robust industrial route proceeds via the chlorination of 5-hydroxynicotinic acid esters.[1]

## Core Synthesis Protocol (The "Ester-Reduction" Route)

This protocol avoids the instability of the free aldehyde during the chlorination step.

### Step 1: Regioselective Chlorination

Precursor: Methyl 5-hydroxynicotinate (CAS 30766-11-1).[1] Reagents: Sodium Hypochlorite (NaOCl), HCl (aq).[5] Mechanism: Electrophilic aromatic substitution directed by the C5-hydroxyl group to the ortho-position (C6).[1]

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#### *Protocol:*

- Dissolve Methyl 5-hydroxynicotinate (1.0 eq) in aqueous NaOH/water at 0°C.
  - Add NaOCl solution (1.1 eq) dropwise, maintaining temperature <5°C to prevent over-chlorination.
  - Acidify carefully with 2M HCl to pH 3.
  - Precipitate Methyl 6-chloro-5-hydroxynicotinate (CAS 915107-30-1).[1][5] Yield: ~40–60%.
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### Step 2: Functional Group Transformation (Ester to Aldehyde)

Direct reduction to aldehyde is difficult; a two-step reduction-oxidation sequence is preferred for high purity.[1]

Protocol:

- **Reduction:** Treat the methyl ester with  $\text{LiAlH}_4$  (Lithium Aluminum Hydride) in THF at  $0^\circ\text{C}$  to yield (6-Chloro-5-hydroxypyridin-3-yl)methanol. 2.[1] **Oxidation:** Oxidize the alcohol using  $\text{MnO}_2$  (Manganese Dioxide) in DCM or IBX (2-Iodoxybenzoic acid) in DMSO to yield **6-Chloro-5-hydroxynicotinaldehyde**. [1]

## Synthesis Visualization

The following diagram illustrates the logical flow from commercially available starting materials to the target aldehyde.

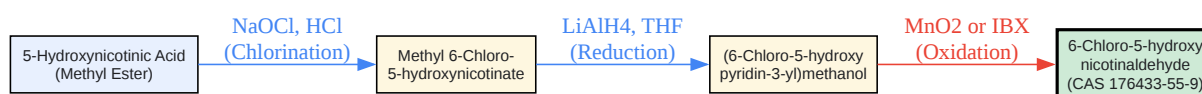


Figure 1: Stepwise synthesis via regioselective chlorination and redox manipulation.

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## Part 3: Reactivity & Applications in Drug Discovery

This compound is a "privileged scaffold" because it allows for orthogonal functionalization. Researchers can manipulate each site independently.

### The C3-Aldehyde (Condensation Hub)[1]

- **Reactivity:** Undergoes Knoevenagel condensation, reductive amination, and Wittig reactions.
- **Application:** Synthesis of the "head" group in kinase inhibitors.

### The C6-Chlorine (Displacement Hub)[1]

- Reactivity: Activated for S<sub>N</sub>Ar (Nucleophilic Aromatic Substitution) due to the electron-deficient pyridine ring.[1]
- Application: Introduction of amines or alkoxides. The presence of the C5-OH can assist or hinder this depending on protection; often the OH is protected (e.g., as O-Me or O-Bn) before S<sub>N</sub>Ar.[1]

## The C5-Hydroxyl (Cyclization Hub)[1]

- Reactivity: Acts as a nucleophile for intramolecular cyclization.
- Application: Synthesis of Furo[2,3-b]pyridines (via reaction with alpha-halo ketones) or Oxazolo[5,4-b]pyridines.[1]

## Reactivity Map

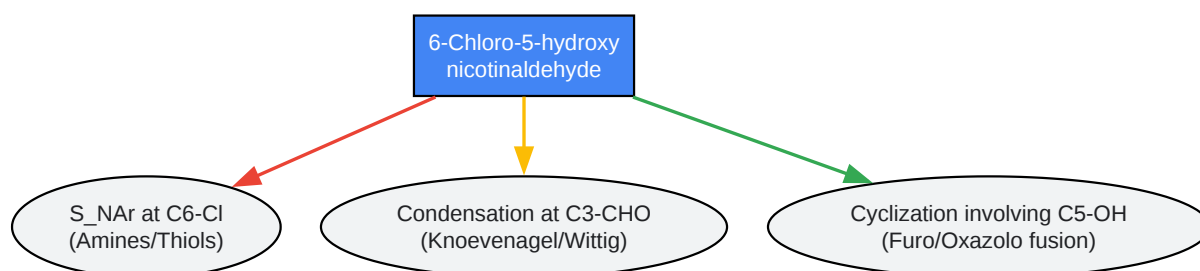


Figure 2: Orthogonal reactivity profile for library generation.

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## Part 4: Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate is limited, it should be handled as a potent pyridine derivative.

- Hazard Statements (GHS):
  - H315: Causes skin irritation.[7]
  - H319: Causes serious eye irritation.[7]

- H335: May cause respiratory irritation.[7]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids upon air exposure.
- Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

## References

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